Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
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Overview
Description
Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves the borylation of a pyridine derivative. One common method includes the reaction of 6-hydroxy-3-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring and the stability of the boronate ester group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronate ester used in cross-coupling reactions.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity.
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: A structurally related compound with similar applications.
Uniqueness
Ethyl 6-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to the presence of both a hydroxyl group and a boronate ester on the pyridine ring, which allows for diverse reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 6-oxo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-6-19-12(18)11-9(7-8-10(17)16-11)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQICXWXOROKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=O)C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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